molecular formula C8H7Cl2NO4S B13922220 Ethyl 2-chloro-5-(chlorosulfonyl)nicotinate

Ethyl 2-chloro-5-(chlorosulfonyl)nicotinate

Cat. No.: B13922220
M. Wt: 284.12 g/mol
InChI Key: KEXGUJMBPOYKBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-chloro-5-(chlorosulfonyl)nicotinate is a chemical compound with the molecular formula C8H7Cl2NO4S. It is a derivative of nicotinic acid and is characterized by the presence of both chloro and chlorosulfonyl functional groups. This compound is primarily used in chemical research and synthesis due to its unique reactivity and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-5-(chlorosulfonyl)nicotinate typically involves the chlorination of ethyl nicotinate followed by sulfonylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like chlorosulfonic acid. The reactions are usually carried out under controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall safety .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-5-(chlorosulfonyl)nicotinate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted by nucleophiles, leading to the formation of new compounds.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-chloro-5-(chlorosulfonyl)nicotinate is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-5-(chlorosulfonyl)nicotinate involves its reactivity with nucleophiles and electrophiles. The chloro and chlorosulfonyl groups are key to its reactivity, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-chloro-5-(chlorosulfonyl)nicotinate is unique due to the presence of both chloro and chlorosulfonyl groups, which confer distinct reactivity and properties. This makes it particularly valuable in synthetic chemistry for the development of new compounds and materials .

Properties

Molecular Formula

C8H7Cl2NO4S

Molecular Weight

284.12 g/mol

IUPAC Name

ethyl 2-chloro-5-chlorosulfonylpyridine-3-carboxylate

InChI

InChI=1S/C8H7Cl2NO4S/c1-2-15-8(12)6-3-5(16(10,13)14)4-11-7(6)9/h3-4H,2H2,1H3

InChI Key

KEXGUJMBPOYKBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)S(=O)(=O)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.